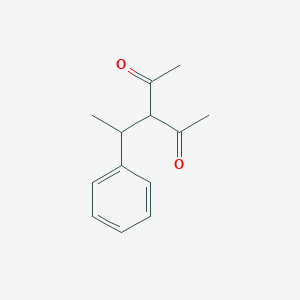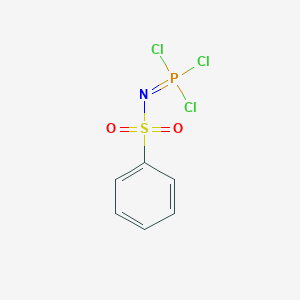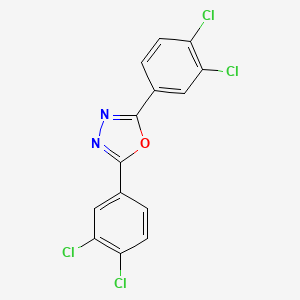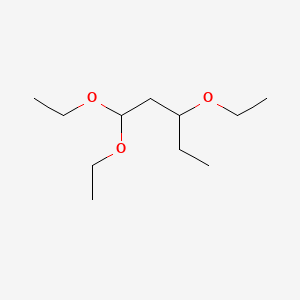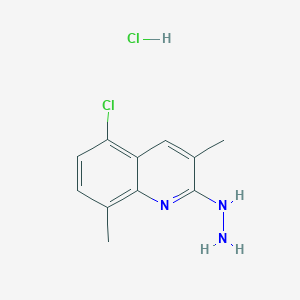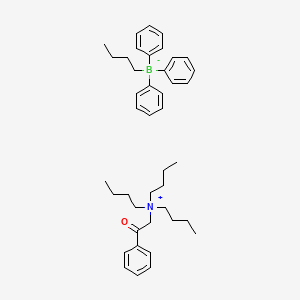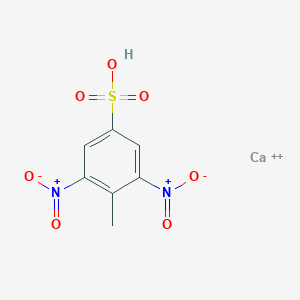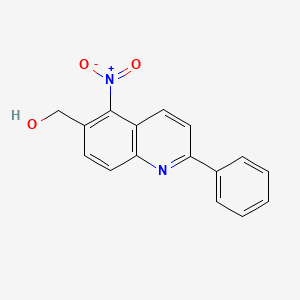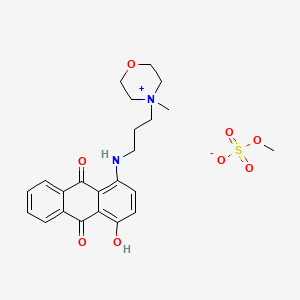
Hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate is a chemical compound primarily used in the cosmetic industry, particularly in hair dye formulations. It is known for its vibrant coloring properties and is classified under the family of sulfates and hair dyes .
Métodos De Preparación
The synthesis of Hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate involves several steps. The primary synthetic route includes the reaction of hydroxyanthraquinone with aminopropyl methyl morpholinium in the presence of methosulfate. The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired product is obtained. Industrial production methods focus on optimizing yield and purity, often employing large-scale reactors and continuous monitoring systems .
Análisis De Reacciones Químicas
Hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used .
Aplicaciones Científicas De Investigación
Hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate has several scientific research applications:
Chemistry: It is used as a dye intermediate in various chemical processes.
Biology: The compound is studied for its potential effects on cellular processes and its interaction with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in dermatology.
Mecanismo De Acción
The mechanism of action of Hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate involves its interaction with hair proteins, leading to the formation of a stable color complex. The molecular targets include keratin in the hair, and the pathways involved are primarily related to the binding and stabilization of the dye within the hair structure .
Comparación Con Compuestos Similares
Hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate is unique due to its specific chemical structure, which provides distinct coloring properties. Similar compounds include:
Anthraquinone dyes: These dyes share a similar core structure but differ in their functional groups.
Aminopropyl morpholinium dyes: These compounds have similar functional groups but different core structures.
Methyl morpholinium dyes: These dyes have the same morpholinium group but differ in other substituents.
The uniqueness of this compound lies in its combination of functional groups, which provides enhanced stability and coloring efficiency .
Propiedades
Número CAS |
38866-20-5 |
|---|---|
Fórmula molecular |
C22H25N2O4.CH3O4S C23H28N2O8S |
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
1-hydroxy-4-[3-(4-methylmorpholin-4-ium-4-yl)propylamino]anthracene-9,10-dione;methyl sulfate |
InChI |
InChI=1S/C22H24N2O4.CH4O4S/c1-24(11-13-28-14-12-24)10-4-9-23-17-7-8-18(25)20-19(17)21(26)15-5-2-3-6-16(15)22(20)27;1-5-6(2,3)4/h2-3,5-8H,4,9-14H2,1H3,(H-,23,25,26,27);1H3,(H,2,3,4) |
Clave InChI |
JAADWTSKUWWHLE-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CCOCC1)CCCNC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


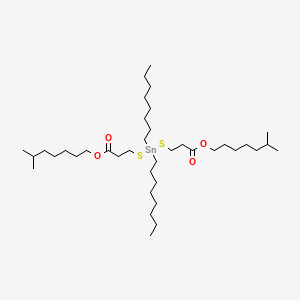
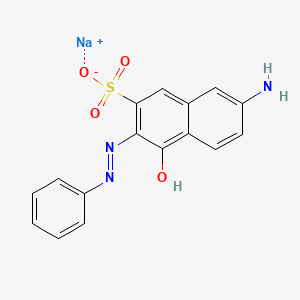
![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)
![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)
![6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13752165.png)
